

Comparative Guide to the Structure-Activity Relationship of 2-Phenylpyrimidine Analogs

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Compound of Interest

Compound Name: 2-Phenylpyrimidine-5-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2-phenylpyrimidine analogs, focusing on their performance as inhibitors of key biological targets implicated in cancer, autoimmune disorders, and fungal infections. The information is compiled from recent studies to aid in the rational design and development of novel therapeutics.

Inhibition of Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key target for the treatment of B-cell malignancies and autoimmune diseases.^[1] A series of 2-phenylpyrimidine derivatives have been developed as potent BTK inhibitors, with SAR studies revealing key structural requirements for activity.^[1]

Comparative SAR Data of BTK Inhibitors

Compound	R Group (at C-4 aniline)	BTK Inhibition (%) @ 100 nM	Anti-proliferative Activity (IC50, μ M)
HL60			
11g	3-methyl phenylcarbamoyl	82.76	3.66
11d	Phenylcarbamoyl	Favorable	-
11e	4-methyl phenylcarbamoyl	Favorable	-
11h	4-methoxy phenylcarbamoyl	Favorable	-
11a	Acetyl	Less Favorable	-
11b	Propionyl	Less Favorable	-
11c	Isobutyryl	Less Favorable	-
11f	Disubstituted arylamine	Not Beneficial	-
11i	Disubstituted arylamine	Not Beneficial	-

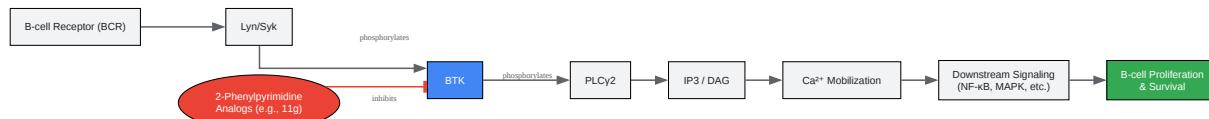
Data compiled from a study on novel 2-phenylpyrimidine derivatives as BTK inhibitors.[\[1\]](#)

Key SAR Insights:

- C-4 Aniline Substituents: Large, substituted phenylcarbamoyl groups at the C-4 aniline moiety are favorable for BTK inhibition. The compound 11g, with a 3-methyl phenylcarbamoyl substituent, demonstrated the most potent activity.[\[1\]](#)
- Small vs. Large Groups: Larger substituents (e.g., in analogs 11d, 11e, 11g, and 11h) are more favorable for activity compared to smaller acyl groups (e.g., in analogs 11a–11c).[\[1\]](#)
- Disubstitution: Disubstituted arylamines as the R group are detrimental to the inhibitory activity.[\[1\]](#)

- Core Structure: The pyrimidine core and an N-phenylacrylamide pharmacophore are crucial for binding to BTK.[1]

BTK Signaling Pathway



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Caption: Simplified BTK signaling pathway and the inhibitory action of 2-phenylpyrimidine analogs.

Experimental Protocols

- BTK Kinase Assay: The inhibitory activity on BTK was measured using the ADP-Glo™ kinase assay system. The percentage of inhibition for each compound at a concentration of 100 nM was determined.[1]
- Cell Proliferation Assay: The anti-proliferative activity was evaluated against HL60, Raji, and Ramos B-cell leukemia lines using the MTT assay. Cells were treated with various concentrations of the compounds for a specified duration, and the IC50 values were calculated.[1]
- Flow Cytometry Analysis: To understand the mechanism of cell growth inhibition, flow cytometry was used to analyze the cell cycle distribution of treated cells. For instance, compound 11g was shown to block Ramos cells at the G0/G1 phase.[1]
- Western Blot Analysis: The effect of the compounds on the phosphorylation of BTK and its downstream substrate PLCy2 was investigated by Western blot analysis to confirm the mechanism of action.[1]

Antifungal Activity via CYP51 Inhibition

Lanosterol 14 α -demethylase (CYP51), a key enzyme in ergosterol biosynthesis, is a well-established target for antifungal drugs.^[2] A series of 2-phenylpyrimidine derivatives have been designed and synthesized as novel CYP51 inhibitors.^{[2][3][4]}

Comparative SAR Data of CYP51 Inhibitors

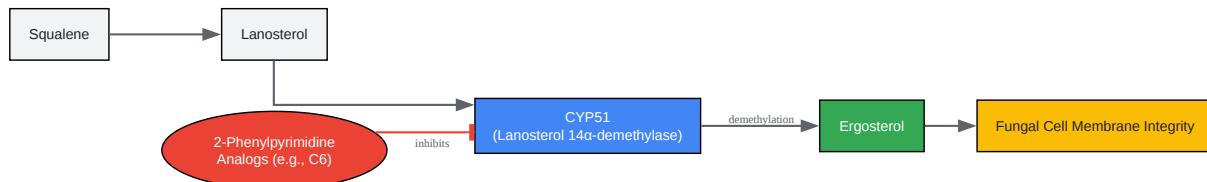
Compound	Ring A Substitution	Ring B Substitution (R)	Antifungal Activity (MIC, μ g/mL) vs. C. albicans
C1	3-F	4-F	-
C2	3-F	4-Cl	-
C3	3-F	4-Br	Good
C4	3-F	4-I	Decreased
C6	3-F	4-Propyl	Superior to fluconazole

Data compiled from a study on 2-phenylpyrimidine derivatives as CYP51 inhibitors.^[2]

Key SAR Insights:

- Ring A Substitution: A fluorine atom at the 3-position of the phenyl ring (Ring A) appears to be a favorable substitution for antifungal activity.
- Ring B Substitution:
 - Halogens: Introducing halogen atoms at the 4-position of the second phenyl ring (Ring B) showed that activity increased with the size of the halogen up to bromine. However, the larger iodine substituent led to decreased activity.^[2]
 - Hydrophobic Groups: The introduction of hydrophobic aliphatic hydrocarbons, such as a propyl group in compound C6, resulted in potent antifungal activity, superior to the first-line drug fluconazole.^{[2][3]}

Ergosterol Biosynthesis Pathway and CYP51 Inhibition



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Caption: Inhibition of the ergosterol biosynthesis pathway by 2-phenylpyrimidine analogs targeting CYP51.

Experimental Protocols

- In Vitro Antifungal Activity Assay: The minimum inhibitory concentrations (MICs) of the synthesized compounds against various fungal strains were determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
- In Vitro Cytotoxicity Assay: The cytotoxicity of the compounds was evaluated against human cell lines (e.g., hepatic cells) to assess their safety profile.[2][3]
- Metabolic Stability Assay: In vitro metabolic stability was assessed using liver microsomes to predict the in vivo half-life of the compounds.[2][3]

Inhibition of USP1/UAF1 for Anticancer Activity

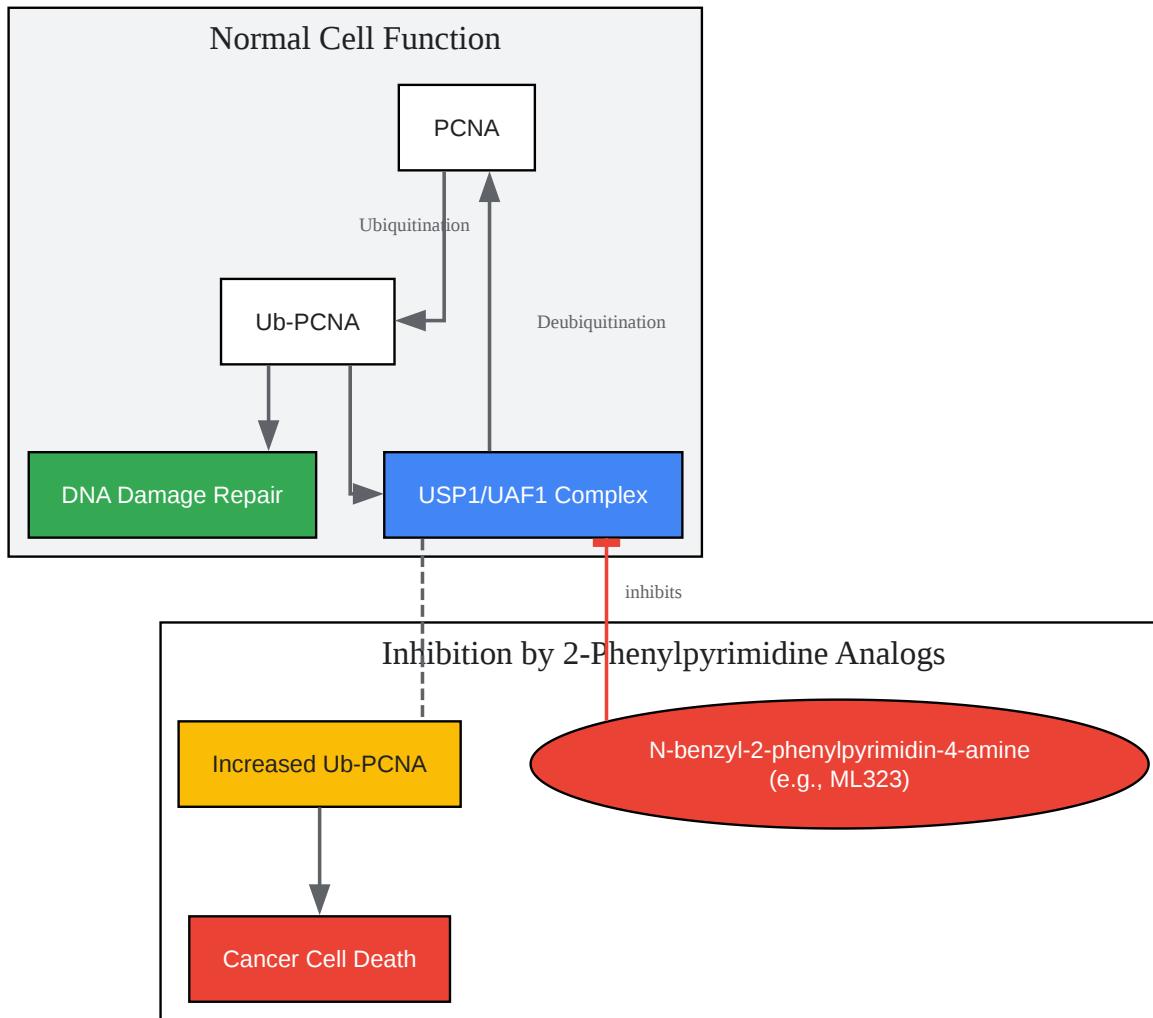
The deubiquitinating enzyme complex USP1/UAF1 is a regulator of the DNA damage response and is a promising target for cancer therapy.[5] N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of USP1/UAF1.[5]

Lead Compound and Potency

- ML323: This lead compound and its related analogs have demonstrated nanomolar inhibitory potency against the USP1/UAF1 deubiquitinase complex.[5]

- Correlation of Activity: A strong correlation has been observed between the IC₅₀ values for USP1/UAF1 inhibition and the anti-proliferative activity in non-small cell lung cancer cells.[5]

USP1/UAF1 Functional Workflow



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Caption: Mechanism of action of 2-phenylpyrimidine analogs as USP1/UAF1 inhibitors.

Experimental Protocols

- Quantitative High-Throughput Screening (qHTS): A qHTS assay was employed to screen a large compound library to identify initial hits that inhibit the deubiquitinating activity of USP1/UAF1.[5]
- Biochemical Inhibition Assay: The IC₅₀ values of the optimized compounds were determined using a biochemical assay that measures the enzymatic activity of the purified USP1/UAF1 complex.[5]
- Cell-Based Assays: The cellular activity of the inhibitors was confirmed by measuring the levels of monoubiquitinated PCNA (Ub-PCNA) in cancer cell lines. Increased Ub-PCNA levels are a direct consequence of USP1/UAF1 inhibition.[5]
- Cell Viability Assays: The effect of the compounds on the survival of cancer cells, such as non-small cell lung cancer lines, was assessed to determine their anticancer efficacy.[5]

This guide highlights the versatility of the 2-phenylpyrimidine scaffold and provides a framework for the further development of targeted therapies. The presented SAR data and experimental methodologies offer valuable insights for researchers in the field of drug discovery.

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